molecular formula C26H34N2S B14453967 2,5-Bis(4-hexylphenyl)-1,3,4-thiadiazole CAS No. 77477-22-6

2,5-Bis(4-hexylphenyl)-1,3,4-thiadiazole

Cat. No.: B14453967
CAS No.: 77477-22-6
M. Wt: 406.6 g/mol
InChI Key: CGOPDSFPSGSROG-UHFFFAOYSA-N
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Description

2,5-Bis(4-hexylphenyl)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(4-hexylphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-hexylbenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(4-hexylphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the reagents used.

Scientific Research Applications

2,5-Bis(4-hexylphenyl)-1,3,4-thiadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Bis(4-hexylphenyl)-1,3,4-thiadiazole depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. In electronic applications, its conjugated structure allows for efficient charge transport and interaction with other materials, enhancing the performance of devices like OFETs and OPVs .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis(4-hexylphenyl)pyrimidine
  • 4,4,9,9-tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene
  • Polythiophenes with β-carboxylate side chains

Uniqueness

2,5-Bis(4-hexylphenyl)-1,3,4-thiadiazole is unique due to its specific structural features, including the thiadiazole ring and hexylphenyl groups. These features contribute to its distinct electronic properties, making it suitable for applications in organic electronics and materials science. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic chemistry .

Properties

CAS No.

77477-22-6

Molecular Formula

C26H34N2S

Molecular Weight

406.6 g/mol

IUPAC Name

2,5-bis(4-hexylphenyl)-1,3,4-thiadiazole

InChI

InChI=1S/C26H34N2S/c1-3-5-7-9-11-21-13-17-23(18-14-21)25-27-28-26(29-25)24-19-15-22(16-20-24)12-10-8-6-4-2/h13-20H,3-12H2,1-2H3

InChI Key

CGOPDSFPSGSROG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2=NN=C(S2)C3=CC=C(C=C3)CCCCCC

Origin of Product

United States

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